![molecular formula C10H10BrN3 B1518556 (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944897-79-4](/img/structure/B1518556.png)
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine
Overview
Description
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, also known as 4-bromo-1H-imidazol-2-ylmethanamine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and polar organic solvents. This compound has been widely studied for its potential use in the synthesis of various organic compounds, its ability to act as a catalyst in chemical reactions, and its potential as a drug target for therapeutic and diagnostic applications.
Scientific Research Applications
Synthetic Intermediate for δ-Opioid Receptor Ligands
This compound serves as a synthetic intermediate in the creation of δ-opioid receptor ligands . These ligands have significant implications in pain management and neurological research, as they target the δ-opioid receptor, which plays a key role in the modulation of pain and mood.
Antifungal Agent Synthesis
The compound has been utilized in the synthesis of antifungal agents . This application is crucial in the development of new treatments for fungal infections, which are becoming increasingly resistant to existing medications.
Antimicrobial Activity
Derivatives of this compound have shown promising results in antimicrobial activity studies . They have been compared to standard drugs like norfloxacin and fluconazole, indicating their potential as alternative therapeutic agents against pathogenic bacteria and fungi.
Anticancer Activity
In the realm of oncology, certain derivatives have demonstrated anticancer activity against human breast adenocarcinoma cancer cell lines (MCF7) by Sulforhodamine B (SRB) assay . This suggests a potential use in the development of chemotherapeutic agents.
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to explore its binding affinity and interactions with various biological targets . Such studies are fundamental in drug design and discovery, providing insights into the compound’s mechanism of action.
Neutrophil Biology Research
The compound’s derivatives have been linked to neutrophil biology, highlighting their role in immune response, inflammation, and NET-associated pathologies . Neutrophils are a type of white blood cell essential for our body’s defense against infections.
Telomerase Inhibition
Research has also been directed towards the compound’s ability to inhibit telomerase . Telomerase inhibition is a promising approach in cancer therapy, as it targets the enzyme responsible for the immortality of cancer cells.
Chemical Modification Studies
It has been used in studies focusing on the chemical modification of compounds, particularly in understanding the characteristics of C-terminal polyamine modification . Such modifications can alter the biological activity and stability of peptides and proteins.
properties
IUPAC Name |
[5-(4-bromophenyl)-1H-imidazol-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAQJCPPIQIPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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